Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate
Overview
Description
Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate typically involves the esterification of 3-fluoro-4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-fluoro-4-hydroxyphenylacetic acid+ethanolacid catalystethyl 2-(3-fluoro-4-hydroxyphenyl)acetate+water
Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(3-fluoro-4-oxophenyl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding ethyl 2-(3-fluoro-4-hydroxyphenyl)ethanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Ethyl 2-(3-fluoro-4-oxophenyl)acetate
Reduction: Ethyl 2-(3-fluoro-4-hydroxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and hydrolases.
Medicine: Potential applications include the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features may contribute to bioactivity in drug design.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of 3-fluoro-4-hydroxyphenylacetic acid and ethanol. The molecular targets and pathways involved would vary based on the enzyme and the biological context.
Comparison with Similar Compounds
Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-hydroxyphenyl)acetate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Ethyl 2-(3-chloro-4-hydroxyphenyl)acetate: Substitution with chlorine instead of fluorine can lead to different chemical and physical properties.
Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate:
The uniqueness of this compound lies in the combination of the fluorine and hydroxyl substituents on the phenyl ring, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGFWRETOTMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284641 | |
Record name | Ethyl 3-fluoro-4-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259543-80-1 | |
Record name | Ethyl 3-fluoro-4-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259543-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-fluoro-4-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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